3-Amino-2,2-dimethylpropan-1-ol, also known as neopentanolamine, is an organic compound with the molecular formula C₅H₁₃NO. It features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a branched carbon chain. The compound has a molecular weight of approximately 103.17 g/mol and a melting point of 70.0°C . Its structure can be represented by the following SMILES notation: CC(C)(CN)CO, indicating the presence of two methyl groups attached to the second carbon and an amino group on the third carbon of the propane backbone .
The synthesis of 3-amino-2,2-dimethylpropan-1-ol can be achieved through several methods:
3-Amino-2,2-dimethylpropan-1-ol finds applications in various fields:
Several compounds share structural similarities with 3-amino-2,2-dimethylpropan-1-ol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Amino-2-propanol | C₃H₉NO | Simpler structure; fewer branching carbons |
3-Aminopropan-1-ol | C₃H₉NO | Linear structure; lacks additional methyl groups |
4-Aminobutanol | C₄H₉NO | Longer carbon chain; different branching |
2-Aminoethanol | C₂H₇NO | Shorter chain; primary amine |
The uniqueness of 3-amino-2,2-dimethylpropan-1-ol lies in its branched structure and dual functional groups, which provide distinct reactivity patterns and biological properties compared to its linear counterparts.
3-amino-2,2-dimethylpropan-1-ol, also known as neopentanolamine, exhibits a distinctive molecular architecture characterized by a branched propanol structure with dual functional groups [1]. The compound features a molecular formula of C₅H₁₃NO with a molecular weight of 103.165 g/mol [4] [6]. The structural framework consists of a central carbon atom bearing two methyl substituents, creating a quaternary carbon center that significantly influences the overall molecular geometry [5].
The molecular geometry around the central carbon atom adopts a tetrahedral arrangement, with bond angles approximating 109.5 degrees [30]. The presence of the two methyl groups at the 2-position creates substantial steric hindrance, which affects both the conformational flexibility and reactivity of the molecule . The amino group (-NH₂) is positioned at the terminal carbon (C-3), while the hydroxyl group (-OH) occupies the primary carbon position (C-1) [1] [6].
Property | Value |
---|---|
Molecular Formula | C₅H₁₃NO |
Molecular Weight | 103.165 g/mol |
Melting Point | 70°C |
Boiling Point | 179.2±13.0°C at 760 mmHg |
Density | 0.9±0.1 g/cm³ |
Flash Point | 62.1±19.8°C |
CAS Number | 26734-09-8 |
SMILES | CC(C)(CN)CO |
InChI Key | FNVOFDGAASRDQY-UHFFFAOYSA-N |
The spatial arrangement of functional groups in 3-amino-2,2-dimethylpropan-1-ol creates distinct regions of electron density that facilitate specific intermolecular interactions . The amino group serves as both a hydrogen bond donor and acceptor, while the hydroxyl group primarily functions as a hydrogen bond donor [34]. The dimethyl substitution at the 2-position enhances the compound's thermal stability, with the melting point significantly elevated to 70°C compared to simpler amino alcohols .
The molecular conformation is further stabilized by intramolecular interactions between the amino and hydroxyl groups, though the steric bulk of the dimethyl substituents limits the extent of these interactions [34]. Nuclear magnetic resonance studies indicate that the molecule exists predominantly in a gauche conformation, minimizing steric repulsion between the bulky substituents [33].
Oxalic acid, systematically named ethanedioic acid, represents the simplest dicarboxylic acid with the molecular formula C₂H₂O₄ [8] [9]. The compound exhibits a molecular weight of 90.03 g/mol and demonstrates remarkable structural versatility through polymorphism in both anhydrous and hydrated forms [12] [13].
The fundamental molecular structure consists of two carboxyl groups (-COOH) directly connected via a carbon-carbon bond [9] [13]. This arrangement creates a planar configuration around each carboxyl group, with the carbon-oxygen double bonds exhibiting characteristic lengths of 1.217±0.015 Å and carbon-oxygen single bonds measuring 1.300±0.016 Å [38]. The angle between the two carboxyl groups (∠OCO) averages 123.89±1.17 degrees, while the hydroxyl bond angle (∠COH) measures 111.99±1.19 degrees [38].
Property | Value |
---|---|
Molecular Formula | C₂H₂O₄ |
Molecular Weight | 90.03 g/mol |
Melting Point (anhydrous) | 189-190°C |
Melting Point (dihydrate) | 101-102°C |
Density | 1.9 g/mL |
Crystal System (dihydrate) | Monoclinic |
Space Group (dihydrate) | P21/n |
CAS Number | 144-62-7 |
SMILES | C(=O)(C(=O)O)O |
InChI Key | MUBZPKHOEPUJKR-UHFFFAOYSA-N |
Oxalic acid demonstrates polymorphism in its anhydrous form, existing as both α and β polymorphs [36] [37]. The α-polymorph adopts a chain-like structure through hydrogen bonding interactions, while the β-form exhibits a sheet-like arrangement [37]. In the α-form, molecules are organized in catemeric chains with hydrogen bond parameters characterized by O···O distances of 2.702 Å and O-H···O angles of 146 degrees [38]. Conversely, the β-polymorph forms dimeric units with stronger hydrogen bonds featuring O···O distances of 2.674 Å and more linear O-H···O angles of 174 degrees [38].
The dihydrate form crystallizes in the monoclinic space group P21/n with unit cell parameters a = 6.1143 Å, b = 3.5870 Å, c = 12.0109 Å, and β = 106.127 degrees [35]. This hydrated form exhibits extensive hydrogen bonding networks involving both the carboxyl groups and water molecules, creating sheet structures with O···O distances ranging from 2.621 to 2.715 Å [38].
The formation of the 3-amino-2,2-dimethylpropan-1-ol oxalate salt proceeds through acid-base neutralization mechanisms involving proton transfer from the dicarboxylic acid to the amino group of the alcohol [21] . The reaction typically occurs under mild conditions, with stirring at temperatures between 20-40°C for 1-2 hours facilitating complete salt formation .
The mechanism initiates with the approach of the amino alcohol to oxalic acid, where the lone pair electrons on the nitrogen atom interact with the acidic proton of the carboxyl group [21]. This interaction leads to proton transfer, generating a positively charged ammonium center and a negatively charged oxalate anion [22]. The process can be represented as a classical Brønsted-Lowry acid-base reaction where oxalic acid serves as the proton donor and the amino group functions as the proton acceptor [26].
The salt formation process exhibits stoichiometric considerations based on the diprotic nature of oxalic acid and the monoprotic character of the amino alcohol [8]. Theoretical calculations suggest that complete neutralization requires a 1:2 molar ratio of oxalic acid to amino alcohol, though practical synthesis often employs slight excesses to ensure complete conversion . The reaction kinetics are influenced by solvent polarity, with polar protic solvents facilitating faster proton transfer rates [21].
Crystallization of the oxalate salt occurs through nucleation and growth processes, where initial crystal formation depends on supersaturation levels and temperature control . The presence of water can significantly influence crystal morphology and polymorphism, as demonstrated in related oxalate systems where cooling crystallization yields different crystal habits [14]. The final salt structure is stabilized by extensive hydrogen bonding networks between the protonated amino groups and oxalate anions [24].
Crystallographic analysis of oxalate salts reveals complex three-dimensional arrangements stabilized by hydrogen bonding interactions [24] [27]. The crystal structures typically exhibit monoclinic or triclinic symmetries, with space groups commonly observed in the P21/c or P-1 systems [24]. Unit cell parameters vary significantly depending on the specific cation and hydration state, with volumes ranging from approximately 500 to 3700 ų [24].
Parameter | Oxalic Acid Dihydrate | α-Anhydrous Form | β-Anhydrous Form |
---|---|---|---|
Unit Cell a (Å) | 6.1143 | 10.375 | 6.321 |
Unit Cell b (Å) | 3.5870 | 5.243 | 10.455 |
Unit Cell c (Å) | 12.0109 | 3.449 | 8.217 |
β angle (°) | 106.127 | 92.66 | 98.016 |
Volume (ų) | 255.56 | 187.3 | 536.1 |
Z | 2 | 2 | 4 |
Space Group | P21/n | P21/a | P21/c |
The hydrogen bonding patterns in amino alcohol oxalate salts demonstrate characteristic bifurcated interactions where the oxalate oxygen atoms serve as acceptors for multiple hydrogen bond donors [24]. These interactions create supramolecular networks that extend throughout the crystal lattice, contributing to the mechanical stability and thermal properties of the solid state [39]. The hydrogen bond distances typically range from 2.5 to 2.8 Å, with bond angles varying between 160 and 180 degrees depending on the geometric constraints imposed by the crystal packing [24].
Powder diffraction studies of related oxalate systems confirm the presence of sharp, well-defined peaks indicative of high crystallinity [36]. The diffraction patterns provide fingerprint identification for specific polymorphic forms and can distinguish between different hydration states [14]. Single crystal X-ray diffraction analysis reveals detailed atomic positions and thermal parameters, enabling precise determination of molecular conformations within the crystal lattice [32].
The thermal behavior of oxalate salts exhibits characteristic dehydration and decomposition patterns observable through differential scanning calorimetry and thermogravimetric analysis [37]. These thermal transitions often correspond to specific structural changes, including loss of water molecules and breakdown of hydrogen bonding networks [39].
The stereochemical analysis of 3-amino-2,2-dimethylpropan-1-ol reveals significant conformational preferences influenced by steric interactions between the dimethyl substituents and functional groups [25] [28]. The molecule lacks chiral centers, existing as a single stereoisomer, though conformational isomerism plays a crucial role in determining its physical and chemical properties [28].
Structure | O···O Distance (Å) | H···O Distance (Å) | O-H···O Angle (°) | Hydrogen Bonding Pattern |
---|---|---|---|---|
α-Anhydrous Oxalic Acid | 2.702 | 1.886 | 146 | Catemer (chains) |
β-Anhydrous Oxalic Acid | 2.674 | 1.716 | 174 | Dimer |
Oxalic Acid Dihydrate | 2.621-2.715 | 1.85-1.90 | 165-170 | Sheet structure |
The preferred conformation of the amino alcohol adopts a gauche arrangement around the C2-C3 bond, minimizing steric repulsion between the amino group and the dimethyl substituents [25]. This conformational preference influences the accessibility of the functional groups for intermolecular interactions and affects the overall molecular reactivity [28]. Computational studies indicate that the energy barrier for rotation around the C-C bonds is approximately 3-5 kcal/mol, suggesting moderate conformational flexibility at ambient temperatures [25].
In the oxalate salt, the stereochemical environment around the protonated amino group creates distinct hydrogen bonding geometries [24]. The tetrahedral arrangement of bonds around the nitrogen atom allows for multiple hydrogen bonding interactions with oxalate oxygen atoms, creating specific geometric constraints that influence crystal packing [28]. These stereochemical factors contribute to the overall stability and physical properties of the resulting salt.
The oxalate anion itself exhibits conformational flexibility, with the ability to adopt both planar and twisted conformations depending on the crystal environment [27]. In potassium oxalate, the anion maintains planarity, while in cesium oxalate, it adopts a staggered conformation with dihedral angles approaching 60 degrees [27]. This conformational adaptability allows oxalate to accommodate various cation environments and contributes to the diverse crystallographic arrangements observed in different salt systems [40].
The thermal behavior of 3-amino-2,2-dimethylpropan-1-ol;oxalic acid exhibits distinct phase transition characteristics that reflect the molecular interactions between the amino alcohol and the dicarboxylic acid components. 3-amino-2,2-dimethylpropan-1-ol demonstrates a well-defined melting point at 70.0°C [1] [2], indicating a crystalline solid state at ambient temperatures. This relatively low melting point suggests moderate intermolecular forces, primarily attributed to hydrogen bonding between the amino and hydroxyl functional groups.
The boiling point of the amino alcohol component occurs at 179.2 ± 13.0°C at 760 mmHg [1] [2], demonstrating significant thermal stability before vapor phase transition. The substantial difference between melting and boiling points (approximately 109°C) indicates strong liquid-phase intermolecular interactions, consistent with the presence of both hydrogen bond donor and acceptor sites within the molecular structure.
Oxalic acid dihydrate exhibits a more complex thermal profile with multiple phase transitions [3]. Thermogravimetric analysis reveals a three-stage decomposition process: dehydration occurs between 120-350°C, involving the loss of crystallization water molecules; decomposition to calcium carbonate proceeds from 350-550°C; and final conversion to calcium oxide occurs between 550-800°C [3]. The anhydrous form of oxalic acid undergoes decomposition at 189.5°C [4] [5], significantly lower than the amino alcohol component.
Component | Phase Transition | Temperature (°C) | Process Description |
---|---|---|---|
3-amino-2,2-dimethylpropan-1-ol | Melting Point | 70.0 | Solid to liquid transition |
3-amino-2,2-dimethylpropan-1-ol | Boiling Point | 179.2 ± 13.0 | Liquid to vapor transition |
Oxalic acid dihydrate | Dehydration | 120-350 | Loss of crystallization water |
Oxalic acid anhydrous | Decomposition | 189.5 | Sublimation/thermal breakdown |
The solvation characteristics of 3-amino-2,2-dimethylpropan-1-ol;oxalic acid demonstrate amphiphilic properties resulting from the dual hydrophilic and hydrophobic regions within the molecular structure. 3-amino-2,2-dimethylpropan-1-ol exhibits excellent solubility in water due to the presence of both amino and hydroxyl functional groups, which form extensive hydrogen bond networks with water molecules [2].
The compound demonstrates broad solubility in organic solvents, including dichloromethane, chloroform, diethyl ether, and methanol [2] [6]. This versatile solubility profile reflects the balanced polarity of the molecule, where the branched alkyl chain provides hydrophobic character while the functional groups contribute hydrophilic properties. The predicted partition coefficient (LogP = 0.66390 [6]) indicates moderate lipophilicity, consistent with its ability to dissolve in both polar and moderately nonpolar solvents.
Oxalic acid demonstrates exceptionally high water solubility, ranging from 100-138 g/L at 25°C [4] [7], attributed to its dicarboxylic acid functionality and strong hydrogen bonding capacity. The compound's LogP value of 0.162 [4] indicates predominantly hydrophilic character. In the dihydrate form, enhanced water solubility occurs due to the integration of water molecules within the crystal lattice structure.
The solvation behavior of the combined system likely involves cooperative hydrogen bonding between the amino alcohol and carboxylic acid functionalities, potentially leading to enhanced solubility in protic solvents compared to individual components. The formation of intermolecular acid-base interactions may modify the solvation shell characteristics, influencing dissolution kinetics and thermodynamics.
The rheological properties of 3-amino-2,2-dimethylpropan-1-ol;oxalic acid are influenced by the molecular interactions between components and their individual flow characteristics. 3-amino-2,2-dimethylpropan-1-ol exhibits a density of 0.918 ± 0.1 g/cm³ [1] [2], indicating a liquid phase with moderate molecular packing density at standard conditions.
Viscosity data for the pure amino alcohol component are limited in available literature [8], though the molecular structure suggests moderate viscosity values due to hydrogen bonding interactions. The presence of branched methyl groups at the 2-position creates steric hindrance that may influence flow behavior and molecular mobility.
The vapor pressure of 3-amino-2,2-dimethylpropan-1-ol is measured at 0.285 mmHg at 25°C [9], indicating relatively low volatility and contributing to solution stability. This low vapor pressure suggests strong intermolecular interactions that resist vapor phase transition under ambient conditions.
Oxalic acid dihydrate demonstrates significantly higher density at 1.65 g/cm³ [7], reflecting the compact crystal packing and incorporated water molecules. The anhydrous form exhibits lower density at 0.99 g/cm³ [4], similar to water. The extremely low vapor pressure of <0.01 mmHg at 20°C [4] indicates minimal volatility and strong crystal lattice forces.
When combined, the rheological behavior of the acid-base complex likely exhibits intermediate properties between the components, with potential non-Newtonian characteristics due to hydrogen bond network formation and disruption under shear stress. The formation of intermolecular bridges may contribute to increased solution viscosity compared to individual component predictions.
Vibrational spectroscopic analysis provides crucial insights into the molecular structure and hydrogen bonding patterns of 3-amino-2,2-dimethylpropan-1-ol;oxalic acid. Infrared spectroscopy reveals characteristic absorption bands corresponding to both amino alcohol and carboxylic acid functionalities.
3-amino-2,2-dimethylpropan-1-ol exhibits primary amine N-H stretching vibrations in the region 3500-3300 cm⁻¹ [10], appearing as two distinct bands due to symmetric and antisymmetric stretching modes. The hydroxyl group demonstrates O-H stretching between 3200-3600 cm⁻¹ [10], often overlapping with amine stretching frequencies. Aliphatic C-H stretching occurs in the range 2800-3000 cm⁻¹, with multiple bands corresponding to methyl and methylene groups [10].
The C-N stretching vibration appears between 1250-1350 cm⁻¹ [10], while the primary alcohol C-O stretch is observed in the 1000-1100 cm⁻¹ region [10]. N-H bending vibrations of the primary amine occur at 1600-1650 cm⁻¹, and methyl C-H bending is evident between 1350-1480 cm⁻¹ [10].
Oxalic acid displays characteristic carboxylic acid absorption patterns, including broad O-H stretching between 2500-3300 cm⁻¹, reflecting strong hydrogen bonding [5]. The C=O stretching appears at 1650-1750 cm⁻¹, often as multiple bands due to different hydrogen bonding environments [5]. C-COOH stretching vibrations occur in the 1200-1320 cm⁻¹ region [5].
Functional Group | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
N-H stretch (primary amine) | 3500-3300 | Symmetric/antisymmetric modes |
O-H stretch (alcohol) | 3200-3600 | Hydrogen-bonded hydroxyl |
C-H stretch (aliphatic) | 2800-3000 | Methyl/methylene groups |
C=O stretch (carboxylic acid) | 1650-1750 | Carbonyl stretching |
N-H bend (primary amine) | 1600-1650 | Amine deformation |
C-N stretch | 1250-1350 | Carbon-nitrogen bond |
Complex formation between the amino alcohol and oxalic acid likely results in frequency shifts due to hydrogen bonding interactions, particularly affecting the N-H, O-H, and C=O stretching regions.
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-amino-2,2-dimethylpropan-1-ol through chemical shift analysis and coupling pattern examination. ¹H Nuclear Magnetic Resonance analysis reveals distinct resonances corresponding to different proton environments within the molecular structure [11].
The methyl groups attached to the quaternary carbon appear as a singlet due to equivalent magnetic environments, typically observed around 0.9-1.2 ppm. Methylene protons adjacent to the amino group (CH₂-NH₂) demonstrate characteristic chemical shifts around 2.5-2.8 ppm, influenced by the electron-withdrawing effect of the nitrogen atom.
Protons on the carbon bearing the hydroxyl group (CH₂-OH) appear between 3.6-3.8 ppm, with coupling to adjacent protons creating multipicity patterns. The hydroxyl proton (OH) exhibits variable chemical shift depending on hydrogen bonding and exchange conditions, typically observed between 3-5 ppm in deuterated solvents.
Primary amine protons (NH₂) show broad resonances around 1-3 ppm, with broadening due to rapid exchange and potential quadrupolar relaxation effects from ¹⁴N coupling. The chemical shifts and multiplicities provide confirmation of the proposed molecular structure and connectivity.
¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments: the quaternary carbon appears around 35-40 ppm, methyl carbons around 25-30 ppm, the aminomethyl carbon around 50-55 ppm, and the hydroxymethyl carbon around 65-70 ppm [11].
Complex formation with oxalic acid would likely cause downfield shifts in both ¹H and ¹³C spectra due to hydrogen bonding and possible proton transfer, particularly affecting protons and carbons adjacent to the amino and hydroxyl groups.
High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 3-amino-2,2-dimethylpropan-1-ol. The molecular ion peak appears at m/z 103, corresponding to the formula C₅H₁₃NO⁺ [11].
Characteristic fragmentation patterns reveal structural information through specific bond cleavage mechanisms. The base peak appears at m/z 30 (100% intensity), corresponding to the CH₂NH₂⁺ fragment [11], indicating preferential cleavage adjacent to the amino group due to stabilization of the resulting primary amine cation.
Significant fragment ions include m/z 56 (30.5% intensity), assigned to C₃H₆NO⁺ or C₄H₈⁺, resulting from complex rearrangement processes [11]. The fragment at m/z 55 (11.0% intensity) corresponds to C₃H₅N⁺ or C₄H₇⁺, while m/z 41 (15.2% intensity) represents C₃H₅⁺ [11].
Loss of specific neutral fragments provides structural confirmation: loss of CH₂NH₂ (31 Da) from the molecular ion produces m/z 72, while loss of various alkyl fragments generates smaller mass ions [11].
Fragment m/z | Relative Intensity (%) | Assignment |
---|---|---|
103 | Molecular ion (weak) | [M]⁺ C₅H₁₃NO⁺ |
72 | 5.2 | [M-CH₂NH₂]⁺ |
56 | 30.5 | C₃H₆NO⁺ or C₄H₈⁺ |
30 | 100.0 (base peak) | CH₂NH₂⁺ |
28 | 5.8 | CO⁺ or C₂H₄⁺ |
Oxalic acid mass spectrometry typically shows molecular ions at m/z 90 (anhydrous) and m/z 126 (dihydrate), with characteristic loss of water and carbon dioxide fragments during electron impact ionization.
X-ray crystallographic analysis provides atomic-level structural information for crystalline forms of the compound system. While specific crystal structure data for 3-amino-2,2-dimethylpropan-1-ol are not available in current literature, structural predictions can be made based on analogous amino alcohol compounds and hydrogen bonding patterns.
Oxalic acid dihydrate crystallizes in the monoclinic space group P21/c with lattice parameters a = 5.058(3) Å, b = 12.400(3) Å, c = 6.964(2) Å, and β = 98.13° [12] [13]. The structure consists of layered arrangements held together by extensive hydrogen bonding networks between carboxylic acid groups and water molecules [12] [13].
Calcium oxalate trihydrate, a related oxalate compound, adopts a triclinic P-1 space group with a = 1.145(6) Å, b = 8.600(7) Å, c = 6.099(5) Å [14]. The structure features edge-linked square antiprisms connected through oxalate bridging ligands [14].
Organic amine-oxalate complexes demonstrate three-dimensional framework structures, as exemplified by bismuth-amine-oxalate compounds crystallizing in space group C2/c with large unit cell parameters [15]. These structures typically exhibit channel-containing frameworks stabilized by multiple hydrogen bonding interactions [15].
The expected crystal structure of 3-amino-2,2-dimethylpropan-1-ol;oxalic acid would likely feature extensive hydrogen bonding between amino groups and carboxylate oxygens, with additional O-H···O interactions between hydroxyl and carboxylic acid functionalities. The bulky dimethyl substitution may influence packing efficiency and create specific molecular arrangements within the crystal lattice.
Thermal stability analysis reveals distinct decomposition pathways and temperature ranges for 3-amino-2,2-dimethylpropan-1-ol;oxalic acid components. The thermal behavior is characterized by sequential processes involving dehydration, molecular rearrangement, and final decomposition to volatile products.
3-amino-2,2-dimethylpropan-1-ol demonstrates good thermal stability up to its boiling point at 179.2°C [1] [2], beyond which decomposition processes begin. The primary decomposition pathway likely involves dehydration and C-N bond cleavage, producing volatile amine fragments and unsaturated hydrocarbon species. The branched molecular structure provides some thermal protection compared to linear amino alcohols due to steric hindrance effects.
Oxalic acid exhibits more complex thermal decomposition behavior due to its dicarboxylic acid functionality. Thermogravimetric analysis of oxalic acid dihydrate reveals a three-stage decomposition process [3]:
Stage 1 (120-350°C): Dehydration involving loss of crystallization water molecules, representing approximately 14% mass loss for the dihydrate form [3].
Stage 2 (350-550°C): Primary decomposition where the oxalate decomposes to form carbon monoxide and carbon dioxide, with intermediate carbonate formation in metal salt systems [3].
Stage 3 (550-800°C): Final decomposition of any remaining carbonate species to oxides and carbon dioxide [3].
Differential scanning calorimetry analysis shows both endothermic and exothermic processes [16]. The dehydration process is endothermic, requiring energy input to break hydrogen bonds and remove water molecules [16]. Subsequent decomposition steps may be exothermic due to bond formation in gaseous products [16].
Temperature Range (°C) | Process | Mass Loss (%) | Products |
---|---|---|---|
120-350 | Dehydration | ~14 | H₂O vapor |
350-550 | Primary decomposition | ~25 | CO, CO₂ |
550-800 | Final decomposition | ~15 | CO₂, oxides |
The combined system thermal stability is influenced by acid-base interactions between components. Formation of intermolecular hydrogen bonds may enhance thermal stability compared to individual components, while potential salt formation could alter decomposition pathways and temperature ranges.
Electrochemical analysis reveals distinct redox behavior for both components of 3-amino-2,2-dimethylpropan-1-ol;oxalic acid, with applications in analytical detection and electrosynthesis processes.
Oxalic acid demonstrates well-characterized electrochemical oxidation behavior at various electrode materials [17] [18]. At boron-doped diamond electrodes, oxalic acid exhibits oxidation peaks around +0.9 V versus saturated calomel electrode in alkaline media [17] [18]. Hydrogen-terminated diamond surfaces provide enhanced sensitivity with detection limits as low as 0.5 nM [18], while oxygen-terminated diamond shows no electrochemical response within the potential window [18].
The electrochemical mechanism involves direct oxidation of the carboxylic acid groups to carbon dioxide and water [17] [18]. Platinum electrodes demonstrate faster oxidation kinetics compared to diamond electrodes due to enhanced surface adsorption properties [17]. The presence of halide mediators, particularly bromide ions, significantly accelerates the oxidation process through formation of strong oxidizing species in solution [17].
3-amino-2,2-dimethylpropan-1-ol exhibits electrochemical activity through both amino and hydroxyl functional groups . Primary amine oxidation typically occurs at potentials between 1.5-2.5 V versus standard electrodes, involving N-H bond cleavage and formation of imine intermediates . Alcohol oxidation proceeds at lower potentials (1.0-2.0 V) through hydroxyl group oxidation to carbonyl compounds .
The electrochemical behavior is pH-dependent, with optimal responses occurring in neutral to alkaline conditions (pH 7-14) where the amino group exists partially in its basic form . Cyclic voltammetry reveals irreversible oxidation processes for both functional groups, indicating chemical follow-up reactions after electron transfer.
Compound | Electrode | Oxidation Potential (V) | Detection Limit | Mechanism |
---|---|---|---|---|
Oxalic acid | H-terminated diamond | Well-defined peaks | 0.5 nM | Direct oxidation |
Oxalic acid | BDD | +0.9 vs SCE | µM range | CO₂ formation |
Amino alcohol | Carbon | 1.5-2.5 | Not specified | N-H oxidation |
Amino alcohol | Platinum | 1.0-2.0 | Not specified | OH oxidation |
Complex formation between the amino alcohol and oxalic acid may modify electrochemical properties through hydrogen bonding and potential proton transfer reactions, possibly shifting oxidation potentials and altering electron transfer kinetics.
Degradation kinetics analysis provides essential information for stability assessment and shelf-life prediction of 3-amino-2,2-dimethylpropan-1-ol;oxalic acid under various environmental conditions.
3-amino-2,2-dimethylpropan-1-ol demonstrates good chemical stability under normal storage conditions when protected from moisture and oxidizing agents [20]. The compound should be stored under inert gas atmosphere at temperatures below 15°C to minimize degradation processes [20]. Primary degradation pathways include oxidation of the amino group and dehydration of the alcohol functionality.
Hydrolytic stability is generally good due to the lack of readily hydrolyzable bonds in the molecular structure. However, prolonged exposure to acidic or basic conditions may promote degradation through protonation/deprotonation effects that weaken C-N or C-O bonds.
Photochemical degradation may occur under ultraviolet irradiation, particularly affecting the amino group through radical formation mechanisms. Storage in dark conditions is recommended to prevent photoinduced decomposition [20].
Oxalic acid demonstrates higher susceptibility to thermal degradation due to its dicarboxylic acid structure [21]. Mineralization studies using electrochemical advanced oxidation processes show that oxalic acid is among the most persistent organic compounds, requiring specific conditions for complete degradation [21].
Kinetic analysis reveals that oxalic acid degradation follows complex mechanisms involving hydroxyl radical attack and subsequent carbon-carbon bond cleavage [21]. The presence of iron catalysts significantly enhances degradation rates through Fenton-like processes [21].
Degradation rate constants are temperature-dependent, following Arrhenius kinetics with activation energies varying based on the specific degradation pathway and environmental conditions. Half-life values range from hours to days depending on temperature, pH, and presence of catalytic species.
The combined system degradation kinetics involve competitive processes between individual component degradation and potential protective effects through hydrogen bonding interactions. Acid-base complex formation may enhance stability by reducing reactive site accessibility, though detailed kinetic studies require further investigation.